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Compound of Interest

1-ethyl-1H-imidazole-2-
Compound Name:
carbaldehyde

Cat. No.: B039370

Disclaimer: As of late 2025, dedicated theoretical or experimental studies specifically focused
on 1-ethyl-1H-imidazole-2-carbaldehyde are not available in the public domain.
Consequently, this technical guide has been constructed based on established theoretical
principles and experimental data from closely related analogs, primarily imidazole-2-
carbaldehyde. The quantitative data presented herein is illustrative and derived from published
studies on these analogs to provide a representative understanding of the target molecule's
expected properties.

This guide is intended for researchers, scientists, and professionals in drug development,
offering a detailed overview of the theoretical and experimental approaches that would be
employed to characterize 1-ethyl-1H-imidazole-2-carbaldehyde.

Molecular Structure and Geometry

The molecular structure of 1-ethyl-1H-imidazole-2-carbaldehyde is characterized by a planar
five-membered imidazole ring substituted with an ethyl group at the N1 position and a
carbaldehyde (formyl) group at the C2 position. Theoretical calculations, typically employing
Density Functional Theory (DFT), are essential for determining the optimized molecular
geometry.

Computational Methodology: The geometric parameters of related imidazole derivatives have
been successfully calculated using DFT methods, such as B3LYP, with basis sets like 6-
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311++G(d,p).[1][2] This level of theory provides a good balance between computational cost
and accuracy for predicting molecular structures.

Expected Geometric Parameters: Based on studies of imidazole-2-carbaldehyde and other
substituted imidazoles, the bond lengths and angles of 1-ethyl-1H-imidazole-2-carbaldehyde
can be predicted. The addition of the ethyl group at N1 is not expected to significantly distort
the planarity of the imidazole ring. The orientation of the carbaldehyde group relative to the
imidazole ring will be a key conformational feature.

Table 1: Predicted Geometric Parameters for 1-ethyl-1H-imidazole-2-carbaldehyde
(HNustrative)

Parameter Bond/Angle Predicted Value
Bond Length (A) C2-C=0 1.22
C2-N1 1.38

N1-C5 1.37

C4-C5 1.36

N3-C4 1.38

C2-N3 1.33

N1-CH2(ethyl) 1.47

Bond Angle (°) N1-C2-N3 110.5
C2-N3-C4 107.0

N3-C4-C5 109.0

C4-C5-N1 106.5

C5-N1-C2 107.0

0O=C2-N1 125.0

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual
values for 1-ethyl-1H-imidazole-2-carbaldehyde would require specific calculations.
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Electronic Properties

The electronic properties of the molecule, such as the distribution of electron density and the
energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its
reactivity and potential as a pharmacophore.

Computational Protocol for Electronic Properties: Time-dependent DFT (TD-DFT) calculations
are the standard for predicting electronic spectra (UV-Vis).[3] The HOMO and LUMO energies
are obtained from the ground-state DFT calculations. These parameters provide insights into
the molecule's ability to donate or accept electrons.

Table 2: Predicted Electronic Properties for 1-ethyl-1H-imidazole-2-carbaldehyde (lllustrative)

Property Predicted Value Significance

Related to the ionization

HOMO Energy -6.5 eV potential and electron-donating
ability.
Related to the electron affinity
LUMO Energy -1.8 eV ) .
and electron-accepting ability.
Indicates the chemical
HOMO-LUMO Gap 4.7 eV reactivity and kinetic stability of
the molecule.
) Reflects the overall polarity of
Dipole Moment ~3.5D
the molecule.
] Corresponds to the T - TT*
UV-Vis Amax ~280 nm

electronic transition.

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual
values would require specific calculations.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint
of the molecule's functional groups and overall structure. Theoretical calculations are used to
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assign the observed vibrational modes.

Computational Protocol for Vibrational Frequencies: The vibrational frequencies are typically
calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-
311++G(d,p)). The calculated frequencies are often scaled to better match experimental
values, accounting for anharmonicity and other systematic errors.[1]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 1-ethyl-1H-imidazole-
2-carbaldehyde (lllustrative)

Predicted Wavenumber

Vibrational Mode Functional Group

(cm™)
C=0 stretch Aldehyde ~1700
C-H stretch Aldehyde ~2850, ~2750
C=N stretch Imidazole Ring ~1650
C-N stretch Imidazole Ring ~1300
C-H stretch (sp?) Imidazole Ring ~3100
C-H stretch (sp?) Ethyl Group ~2950
CHz bend Ethyl Group ~1450
CHs bend Ethyl Group ~1380

Note: These values are illustrative and based on general group frequencies and data for
related imidazole derivatives.

Experimental Protocols

Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde: A common method for the synthesis of N-
alkylated imidazole-2-carbaldehydes involves the N-alkylation of a pre-formed imidazole-2-
carbaldehyde.[4]

Protocol for N-Ethylation of Imidazole-2-carbaldehyde:
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e Reactants: Imidazole-2-carbaldehyde, a suitable base (e.g., sodium hydride or potassium
carbonate), and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

e Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

e Procedure: a. Imidazole-2-carbaldehyde is dissolved in the solvent and cooled in an ice bath.
b. The base is added portion-wise to deprotonate the imidazole nitrogen. c. The ethylating
agent is then added dropwise, and the reaction is allowed to warm to room temperature and
stirred until completion (monitored by TLC). d. The reaction is quenched with water and the
product is extracted with an organic solvent (e.g., ethyl acetate). e. The organic layer is
washed, dried, and concentrated under reduced pressure. f. The crude product is purified by
column chromatography.

Spectroscopic Characterization:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded in a suitable deuterated solvent (e.g., CDCls or DMSO-ds).[5] The chemical shifts,
coupling constants, and integration values would confirm the presence of the ethyl group and
the overall structure.

e Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet or as a
thin film. The characteristic vibrational bands for the aldehyde C=0 and C-H, as well as the
imidazole ring modes, would be identified.

e Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the
molecular weight and elemental composition of the synthesized compound.

Visualizations

General Workflow for Synthesis and Characterization: The following diagram illustrates a
typical workflow for the synthesis and characterization of a novel imidazole derivative like 1-
ethyl-1H-imidazole-2-carbaldehyde.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/pdf/spectroscopic_comparison_of_imidazole_2_carboxaldehyde_and_its_oxime.pdf
https://www.benchchem.com/product/b039370?utm_src=pdf-body
https://www.benchchem.com/product/b039370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

Emidazole-z-carbaldehyda

=

Crude 1-ethyl-1H-imidazole-
2-carbaldehyde

- oS
[NMR gﬁ?fggSCOp)D CR Spectroscopa Mass Spe¢ctrometry GGe?ljSt?;&g%l:ﬁiifonD

Vibrational Frequency Electronic Properties
Analysis (HOMO, LUMO, UV-Vis)

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of 1-ethyl-1H-imidazole-2-
carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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